molecular formula C12H7ClN2 B3163473 3-Chlorobenzo[H]cinnoline CAS No. 88385-07-3

3-Chlorobenzo[H]cinnoline

Cat. No. B3163473
CAS RN: 88385-07-3
M. Wt: 214.65 g/mol
InChI Key: INQXDILRAIKVDU-UHFFFAOYSA-N
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Description

3-Chlorobenzo[H]cinnoline is a chemical compound with the molecular formula C12H7ClN2 . It belongs to the family of cinnolines, which are bicyclic heterocycles used as structural subunits in many compounds with interesting pharmaceutical properties .


Synthesis Analysis

The synthesis of cinnoline nucleus, which is a part of 3-Chlorobenzo[H]cinnoline, involves several approaches. These include the use of synthetic precursors of arenediazonium salts, arylhydrazones, and arylhydrazines . Another method involves the cyclization of derivatives of arenediazonium salts .


Molecular Structure Analysis

The cinnoline nucleus is a six-membered ring system with two nitrogen atoms . It is an isosteric relative to either quinoline or isoquinoline and isomeric with phthalazine .


Chemical Reactions Analysis

The reactions of halogenobenzo[c]cinnolines have been studied, with the observed courses of reaction discussed in terms of mixed addition-elimination and elimination-addition mechanisms .

Safety And Hazards

While specific safety data for 3-Chlorobenzo[H]cinnoline was not found, safety data sheets for similar compounds suggest that they may cause skin burns, eye damage, and respiratory irritation .

Future Directions

Cinnoline-based molecules, including 3-Chlorobenzo[H]cinnoline, are being extensively studied due to their various biological activities . Future research may focus on designing innovative cinnoline derivatives, examining their different properties, and potential applications . Another interesting direction is the development of electron-transporting materials with a 3D molecular interaction architecture .

properties

IUPAC Name

3-chlorobenzo[h]cinnoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2/c13-11-7-9-6-5-8-3-1-2-4-10(8)12(9)15-14-11/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INQXDILRAIKVDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC(=NN=C32)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20828364
Record name 3-Chlorobenzo[h]cinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20828364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chlorobenzo[H]cinnoline

CAS RN

88385-07-3
Record name 3-Chlorobenzo[h]cinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20828364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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